

storage and handling conditions for 16:0 MPB PE powder

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Compound of Interest

Compound Name: 16:0 MPB PE

Cat. No.: B12370137

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Technical Support Center: 16:0 MPB PE Powder

Welcome to the technical support center for **16:0 MPB PE** (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide]). This guide provides essential information on the storage, handling, and troubleshooting for researchers, scientists, and drug development professionals utilizing this thiol-reactive lipid.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for **16:0 MPB PE** powder?

16:0 MPB PE powder should be stored at -20°C.^{[1][2][3][4]} It is recommended to store it in a tightly sealed container.

Q2: What is the stability of **16:0 MPB PE** powder under the recommended storage conditions?

When stored correctly at -20°C, **16:0 MPB PE** powder is stable for at least one year.^{[1][3]}

Q3: What are the key chemical properties of **16:0 MPB PE**?

16:0 MPB PE is a maleimide-functionalized, thiol-reactive lipid.^{[2][5][6][7][8]} The maleimide group allows for the covalent conjugation of thiol-containing molecules, such as peptides or antibodies, to lipid bilayers or liposomes.

Q4: Is **16:0 MPB PE** sensitive to light or moisture?

The product is not listed as being light-sensitive.[1] However, as a general precaution for reactive lipids, it is advisable to protect it from excessive light. It is not specified as hygroscopic[1], but proper storage in a sealed container is crucial to prevent degradation.

Q5: What personal protective equipment (PPE) should be worn when handling **16:0 MPB PE** powder?

When handling **16:0 MPB PE** powder, it is essential to wear appropriate personal protective equipment, including protective gloves, clothing, and eye protection.[9] All handling of the powder should be conducted in a chemical fume hood.[9]

Troubleshooting Guide

Issue	Potential Cause	Recommended Solution
Low conjugation efficiency to thiol-containing molecules.	Hydrolysis of the maleimide group.	The maleimide group is susceptible to hydrolysis, especially at pH values above 7.5. Prepare solutions fresh and perform conjugations at a pH between 6.5 and 7.5 for optimal reactivity and stability.
Oxidation of the thiol group on the molecule to be conjugated.	Ensure that the thiol-containing molecule (e.g., peptide with a cysteine residue) is fully reduced prior to the conjugation reaction. The use of a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine) can be beneficial.	
Incorrect buffer composition.	Avoid buffers containing thiols (e.g., DTT, β -mercaptoethanol) as they will compete for reaction with the maleimide group.	
Precipitation of 16:0 MPB PE during liposome formulation.	Poor solubility in the chosen solvent system.	16:0 MPB PE is soluble in a mixture of chloroform, methanol, and water. Ensure the lipid is fully dissolved in the organic solvent before proceeding with the formulation steps. Sonication may aid in dissolution.
Incorrect hydration buffer.	Use a buffer appropriate for liposome formation and ensure the temperature during hydration is above the phase	

transition temperature of the lipid mixture.

Instability or aggregation of prepared liposomes.

Suboptimal lipid composition.

The percentage of 16:0 MPB PE in the lipid mixture can affect the overall stability of the liposomes. Optimize the molar ratio of the lipids in your formulation. Including cholesterol can sometimes improve liposome stability.[10]

Inefficient removal of organic solvent.

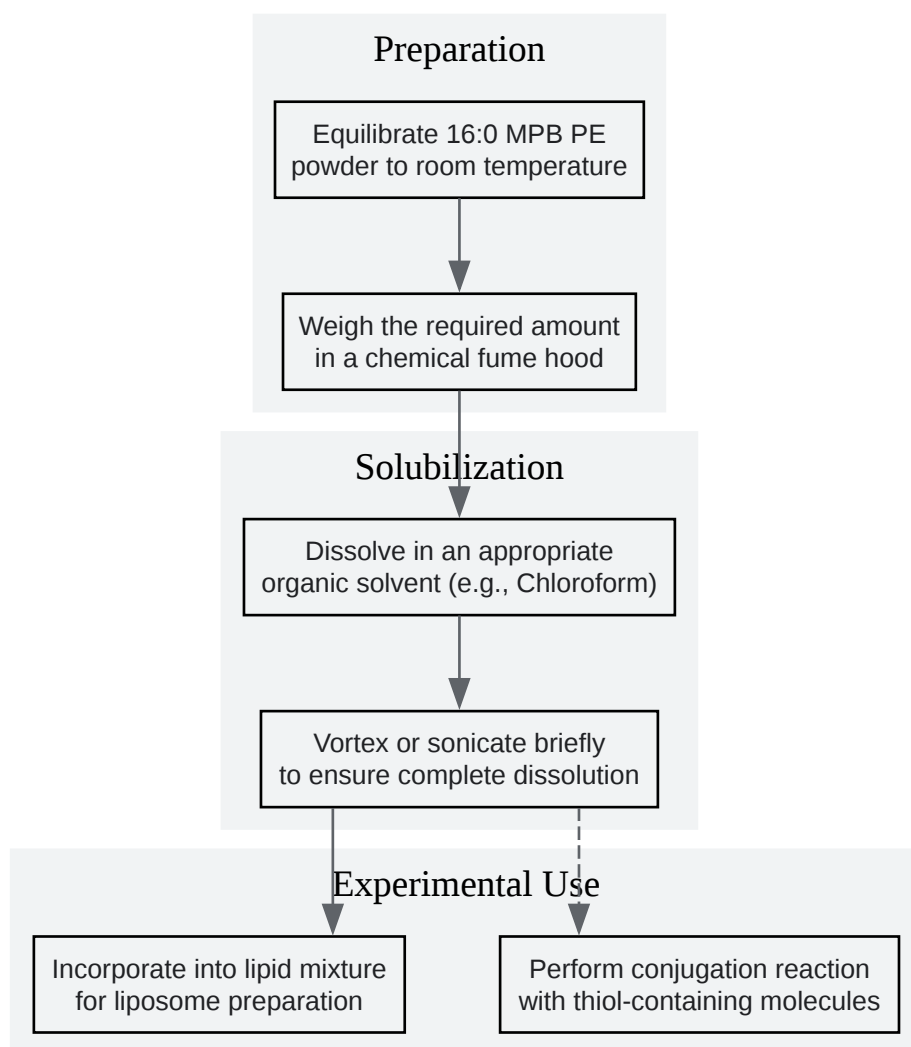
Ensure all organic solvent is thoroughly removed during the liposome preparation process (e.g., by rotary evaporation or nitrogen stream) as residual solvent can compromise bilayer integrity.

Quantitative Data Summary

Parameter	Value	Source
Storage Temperature	-20°C	[1][2][3][4]
Stability	1 Year	[1][3]
Purity	>99%	[1][3]
Form	Powder / Liquid (in chloroform)	[4]
Molecular Weight	~955.18 g/mol	[1][3]
CAS Number	384835-50-1	[1][2][3]

Experimental Protocols & Workflows

General Workflow for Handling 16:0 MPB PE Powder



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Caption: General workflow for handling **16:0 MPB PE** powder.

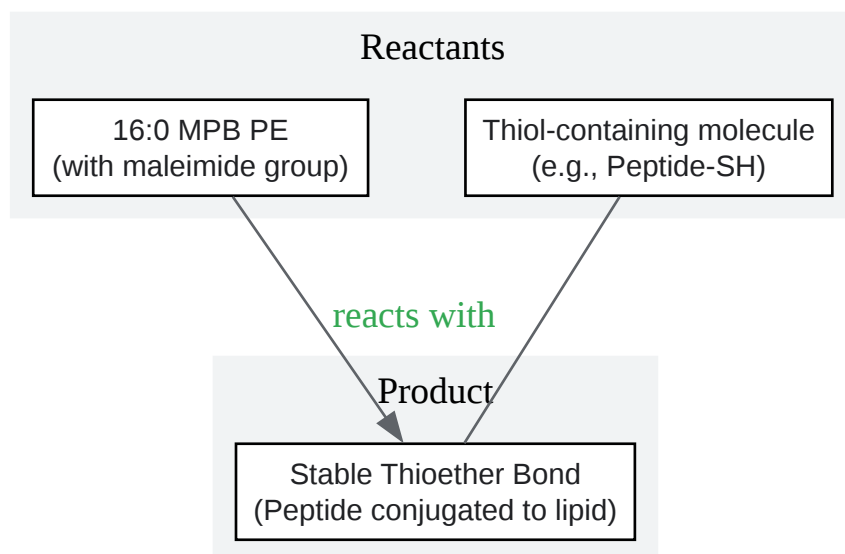
General Protocol for Conjugation to a Thiol-Containing Peptide

- Liposome Preparation:
 - Co-dissolve **16:0 MPB PE** with other lipids (e.g., POPC, cholesterol) in an organic solvent (e.g., chloroform) at the desired molar ratio.

- Create a thin lipid film by evaporating the organic solvent under a stream of nitrogen, followed by vacuum desiccation for at least 1 hour.
- Hydrate the lipid film with a thiol-free buffer (pH 6.5-7.5, e.g., HEPES or PBS) by vortexing. The temperature of the buffer should be above the transition temperature of the lipid mixture.
- To obtain unilamellar vesicles, the liposome suspension can be subjected to sonication or extrusion.
- Peptide Preparation:
 - Dissolve the thiol-containing peptide in the same reaction buffer.
 - If necessary, treat the peptide solution with a mild reducing agent (e.g., TCEP) to ensure the thiol group is in its reduced form.
- Conjugation Reaction:
 - Mix the liposome suspension containing **16:0 MPB PE** with the prepared peptide solution.
 - Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle agitation.
 - The progress of the reaction can be monitored by analytical techniques such as HPLC or SDS-PAGE.
- Purification:
 - Remove unreacted peptide and other impurities by size exclusion chromatography or dialysis.

Reaction Mechanism

The following diagram illustrates the reaction between the maleimide group of **16:0 MPB PE** and a thiol group of a molecule (R-SH), such as a cysteine residue in a peptide.



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Caption: Covalent bond formation between **16:0 MPB PE** and a thiol.

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